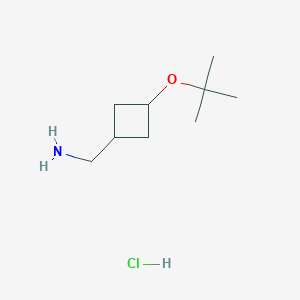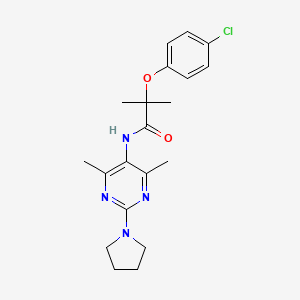![molecular formula C14H17NO3 B2589924 N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide CAS No. 2411199-25-0](/img/structure/B2589924.png)
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide, also known as MEMO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MEMO is a cyclopropyl derivative of oxirane-2-carboxamide, and its unique structure makes it a promising molecule for various research purposes.
Mechanism of Action
The mechanism of action of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide involves its interaction with ion channels and receptors in the nervous system. N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to selectively enhance the activity of calcium-permeable AMPA receptors, leading to increased neurotransmitter release and synaptic plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to modulate the activity of GABA receptors, leading to altered neuronal excitability.
Biochemical and Physiological Effects
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects in the nervous system. Studies have demonstrated that N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide can enhance the release of neurotransmitters such as glutamate and GABA, leading to increased synaptic transmission and plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to modulate the activity of ion channels and receptors, leading to altered neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is its selectivity for calcium-permeable AMPA receptors, which allows for specific investigation of these receptors in synaptic transmission and plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been shown to have low toxicity and good solubility in aqueous solutions. However, one limitation of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is its relatively low potency, which may require high concentrations for certain experiments.
Future Directions
There are several potential future directions for research involving N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide. One area of interest is the investigation of the role of calcium-permeable AMPA receptors in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide may be useful in the development of novel drugs for the treatment of these disorders. Another potential direction is the investigation of the effects of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide on other ion channels and receptors in the nervous system, which may provide further insights into its mechanism of action. Finally, the development of more potent derivatives of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide may allow for more efficient and effective investigation of its effects in the nervous system.
Synthesis Methods
The synthesis of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide involves the reaction of 1-(2-methoxyphenyl)cyclopropanol with oxirane-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography. The overall yield of N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide is around 50%, and the purity of the final product is typically above 95%.
Scientific Research Applications
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has shown potential for various research applications, including the study of neurotransmitter release, ion channel function, and synaptic plasticity. N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been used as a tool to investigate the role of calcium-permeable AMPA receptors in synaptic transmission and plasticity. Additionally, N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide has been used to study the function of GABA receptors and their modulation by various compounds.
properties
IUPAC Name |
N-[[1-(2-methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-11-5-3-2-4-10(11)14(6-7-14)9-15-13(16)12-8-18-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHOIEYGBZUWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)

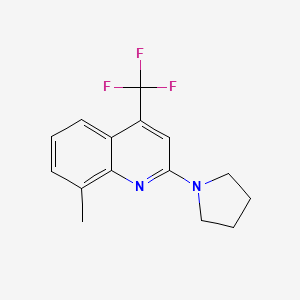

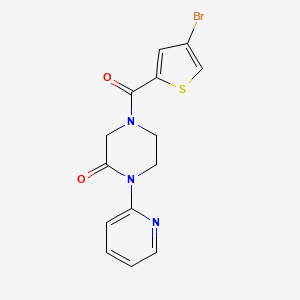
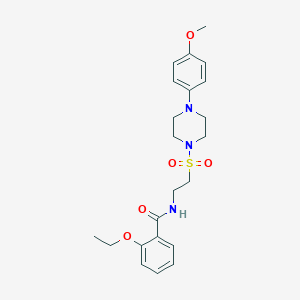
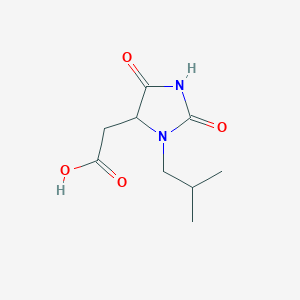


![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

